molecular formula C29H30F3NO12 B1200652 N-Trifluoroacetyladriamycinol

N-Trifluoroacetyladriamycinol

Cat. No. B1200652
M. Wt: 641.5 g/mol
InChI Key: TWMWXCYMYAQOTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Trifluoroacetyladriamycinol, also known as ad 92 or ad-P2, belongs to the class of organic compounds known as anthracyclines. These are polyketides containing a tetracenequinone ring structure with a sugar attached by glycosidic linkage. N-Trifluoroacetyladriamycinol is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Trifluoroacetyladriamycinol has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-trifluoroacetyladriamycinol is primarily located in the cytoplasm.

Scientific Research Applications

1. Applications in Machining, Solar Energy, and Biomedicine

N-Trifluoroacetyladriamycinol and related compounds demonstrate a wide range of applications across different fields. In machining, similar compounds play a significant role in optimizing processes like turning, milling, drilling, and grinding. They enhance tool life, improve process efficiencies, and help in cost reduction. In the realm of solar energy, these compounds contribute to thermal management, ensuring stable operation temperatures for systems. In biomedicine, they offer advantages in cancer cell treatment, vaccine development, and diagnostic imaging. The utilization of such compounds is shaped by parameters that define their stability and thermal properties (Nobrega et al., 2022).

2. Environmental and Health Effects

The environmental and health impacts of compounds similar to N-Trifluoroacetyladriamycinol have been a subject of study. For instance, the study of hydrofluoroolefins (HFOs) highlights the need to understand emissions, atmospheric dispersion, and the degradation of such compounds. The risk assessment conducted in these studies suggests that the toxicity risk to organisms and human health is low, indicating a potential for safe application in various fields (Fleet et al., 2018).

3. Nanotechnology and Biomedical Applications

In the field of nanotechnology, compounds with properties similar to N-Trifluoroacetyladriamycinol are used to enhance the thermal, electrical, and physicochemical properties of nanofluids. These applications span across manufacturing, air conditioning, solar energy, and electrical cooling systems. The unique properties of these compounds contribute to the development of superior heat transfer fluids and are pivotal in advancing nanotechnology applications (Rafiq et al., 2020).

properties

Product Name

N-Trifluoroacetyladriamycinol

Molecular Formula

C29H30F3NO12

Molecular Weight

641.5 g/mol

IUPAC Name

N-[6-[[3-(1,2-dihydroxyethyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C29H30F3NO12/c1-10-22(36)13(33-27(41)29(30,31)32)6-17(44-10)45-15-8-28(42,16(35)9-34)7-12-19(15)26(40)21-20(24(12)38)23(37)11-4-3-5-14(43-2)18(11)25(21)39/h3-5,10,13,15-17,22,34-36,38,40,42H,6-9H2,1-2H3,(H,33,41)

InChI Key

TWMWXCYMYAQOTO-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)NC(=O)C(F)(F)F)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)NC(=O)C(F)(F)F)O

synonyms

AD 92
AD-p2
N-trifluoroacetyladriamycinol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.